2-Amino-5-bromothiazole-4-carboxylic acid
Overview
Description
2-Amino-5-bromothiazole-4-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
2-Amino-5-bromothiazole-4-carboxylic acid, like other 2-aminothiazole-based compounds, has been associated with several biological activities . It has been found to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Mode of Action
It’s suggested that the functional theory on how 2-amino-5-bromothiazole works may be due to its ability to form nitro groups, which are highly reactive and cause changes in the reaction scheme .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives are associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its reported biological activities, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Amino-5-bromothiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to antibacterial effects. Additionally, this compound exhibits binding affinity towards certain proteins, which may contribute to its anticancer properties by interfering with cell proliferation pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can induce cell death in cancer cells while reducing inflammation in affected tissues . Furthermore, this compound affects gene expression, leading to altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase results in enzyme inhibition, disrupting bacterial cell wall synthesis . Additionally, the compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard conditions, but its activity may decrease upon prolonged exposure to light or heat . Long-term studies have shown that this compound can induce sustained changes in cellular function, including persistent inhibition of bacterial growth and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, toxic effects may be observed, including cellular damage and adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromothiazole-4-carboxylic acid typically involves the bromination of 2-aminothiazole derivatives. One common method includes the reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure selective bromination at the desired position on the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous bromine reagent safely.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted thiazoles.
Oxidation Products: Nitro derivatives.
Reduction Products: Primary amines.
Scientific Research Applications
2-Amino-5-bromothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.
Material Science:
Comparison with Similar Compounds
2-Amino-4-bromothiazole: Similar structure but lacks the carboxylic acid group.
2-Amino-5-chlorothiazole-4-carboxylic acid: Chlorine instead of bromine.
2-Amino-5-bromothiazole-4-carboxylate esters: Esterified versions of the carboxylic acid.
Uniqueness: The presence of both amino and carboxylic acid groups in 2-amino-5-bromothiazole-4-carboxylic acid provides unique reactivity and versatility compared to its analogs. This dual functionality allows for a broader range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRZYJLDPIIEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661739 | |
Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858486-46-1 | |
Record name | 2-Amino-5-bromo-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858486-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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